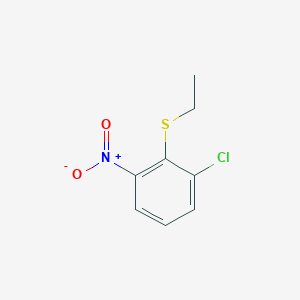
1-Chloro-2-(ethylsulfanyl)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Chloro-2-(éthylsulfanyl)-3-nitrobenzène est un composé organique de formule moléculaire C8H8ClNO2S. Il s'agit d'un dérivé du nitrobenzène où le groupe nitro est substitué en position 3, le groupe chloro en position 1 et un groupe éthylsulfanyl en position 2.
Méthodes De Préparation
La synthèse du 1-Chloro-2-(éthylsulfanyl)-3-nitrobenzène implique généralement un processus en plusieurs étapes. Une méthode courante comprend la nitration du 1-chloro-2-(éthylsulfanyl)benzène. La réaction de nitration est réalisée en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique à des températures contrôlées pour introduire le groupe nitro à la position souhaitée sur le cycle aromatique . Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais sont optimisées pour la synthèse à grande échelle, assurant des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le 1-Chloro-2-(éthylsulfanyl)-3-nitrobenzène subit diverses réactions chimiques, notamment :
Réactions de substitution nucléophile : Le groupe chloro peut être remplacé par d'autres nucléophiles dans des conditions appropriées, telles que la présence d'une base forte ou d'un nucléophile.
Réactions de réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur ou d'autres agents réducteurs chimiques.
Réactions d'oxydation : Le groupe éthylsulfanyl peut être oxydé en groupe sulfone en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou les peracides.
Les réactifs et conditions courants pour ces réactions comprennent l'éthanol comme solvant pour la substitution nucléophile, le palladium sur carbone (Pd/C) comme catalyseur pour la réduction et le peroxyde d'hydrogène pour l'oxydation. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.
Applications De Recherche Scientifique
Le 1-Chloro-2-(éthylsulfanyl)-3-nitrobenzène a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Ses groupes fonctionnels uniques en font un élément de construction précieux en synthèse organique.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et de l'inhibition en raison de sa similitude structurale avec certaines molécules biologiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que précurseur de composés pharmaceutiques, en particulier ceux ayant des propriétés antimicrobiennes ou anticancéreuses.
Industrie : Il est utilisé dans la production de colorants, d'agrochimiques et d'autres produits chimiques industriels en raison de sa réactivité et de sa stabilité.
Mécanisme d'action
Le mécanisme d'action du 1-Chloro-2-(éthylsulfanyl)-3-nitrobenzène implique son interaction avec diverses cibles moléculaires. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec des molécules biologiques, ce qui peut entraîner des effets antimicrobiens ou anticancéreux. Les groupes chloro et éthylsulfanyl peuvent participer à des réactions de substitution nucléophile, modifiant la réactivité du composé et son interaction avec d'autres molécules.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(ethylsulfanyl)-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The chloro and ethylsulfanyl groups can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Le 1-Chloro-2-(éthylsulfanyl)-3-nitrobenzène peut être comparé à d'autres composés similaires tels que :
1-Chloro-2-(méthylsulfanyl)-3-nitrobenzène : Ce composé possède un groupe méthylsulfanyl au lieu d'un groupe éthylsulfanyl, ce qui affecte sa réactivité et ses propriétés physiques.
1-Chloro-2-(éthylsulfanyl)-4-nitrobenzène : La position du groupe nitro est différente, ce qui entraîne des variations dans le comportement chimique et les applications.
1-Bromo-2-(éthylsulfanyl)-3-nitrobenzène : Le groupe chloro est remplacé par un groupe bromo, ce qui peut influencer la réactivité du composé dans les réactions de substitution nucléophile.
Propriétés
Numéro CAS |
189809-73-2 |
|---|---|
Formule moléculaire |
C8H8ClNO2S |
Poids moléculaire |
217.67 g/mol |
Nom IUPAC |
1-chloro-2-ethylsulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2S/c1-2-13-8-6(9)4-3-5-7(8)10(11)12/h3-5H,2H2,1H3 |
Clé InChI |
IWTQQLDMSBLPEJ-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)

![N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate](/img/structure/B12572581.png)

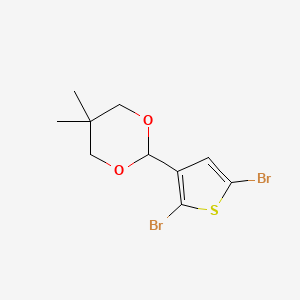
![Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-](/img/structure/B12572600.png)
![9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene](/img/structure/B12572610.png)

![2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine](/img/structure/B12572622.png)
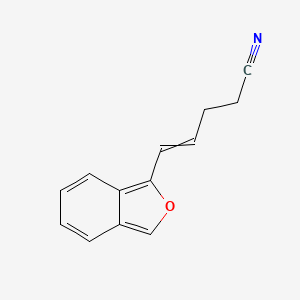
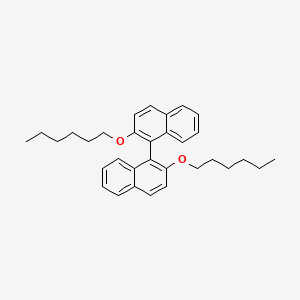
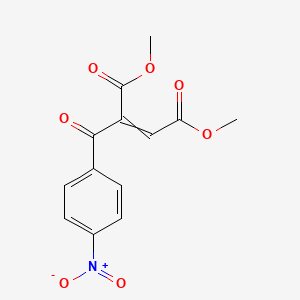
![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)

